molecular formula C21H20N2O3 B11084048 3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one

Cat. No.: B11084048
M. Wt: 348.4 g/mol
InChI Key: KSQXACRXHIZPML-LDADJPATSA-N
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Description

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinoline frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-Methoxy-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazino and isoquinoline frameworks sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C21H20N2O3/c1-26-16-7-4-6-15(11-16)20(24)12-18-21(25)23-10-9-14-5-2-3-8-17(14)19(23)13-22-18/h2-8,11-12,19,22H,9-10,13H2,1H3/b18-12+

InChI Key

KSQXACRXHIZPML-LDADJPATSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2

Origin of Product

United States

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